1-(Aminomethyl)-2-methyl-cyclobutanol
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Overview
Description
1-(Aminomethyl)-2-methylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the reduction of corresponding ketones or aldehydes using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and reduction processes.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)-2-methylcyclobutan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and receptor binding . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclobutan-1-ol
- 2-Methylcyclobutan-1-amine
- Cyclobutanol derivatives
Comparison: 1-(Aminomethyl)-2-methylcyclobutan-1-ol is unique due to the presence of both an aminomethyl group and a methyl group on the cyclobutane ring. This dual substitution provides distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(aminomethyl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(5,8)4-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
PCHXXXFFBBFJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(CN)O |
Origin of Product |
United States |
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